molecular formula C11H19NO2 B11060297 Decahydro-4-quinolinyl acetate

Decahydro-4-quinolinyl acetate

Cat. No.: B11060297
M. Wt: 197.27 g/mol
InChI Key: SHFBAWQUGPGEAL-UHFFFAOYSA-N
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Description

Decahydro-4-quinolinyl acetate is a hydrogenated quinoline derivative characterized by a fully saturated bicyclic decahydroquinoline core and an acetate ester functional group. Quinoline-based compounds are widely studied for their pharmacological and synthetic utility, with variations in substituents and saturation levels significantly influencing their physicochemical and biological properties .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-4-yl acetate

InChI

InChI=1S/C11H19NO2/c1-8(13)14-11-6-7-12-10-5-3-2-4-9(10)11/h9-12H,2-7H2,1H3

InChI Key

SHFBAWQUGPGEAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCNC2C1CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decahydro-4-quinolinyl acetate typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline over a platinum catalyst, which yields decahydroquinoline. This intermediate can then be acetylated using acetic anhydride in the presence of a base such as pyridine to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalytic systems to ensure high yield and purity. The acetylation step is optimized to minimize by-products and maximize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: Decahydro-4-quinolinyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Decahydro-4-quinolinyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of decahydro-4-quinolinyl acetate involves its interaction with various molecular targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Core Structure Functional Groups/Substituents Molecular Formula (Example) Key References
Decahydro-4-quinolinyl acetate Decahydroquinoline (saturated) Acetate ester at C4 Hypothetical: C₁₃H₂₁NO₂
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Aromatic quinoline Amino at C4, 4-chlorophenyl at C2, 4-methoxyphenyl at C3 C₂₃H₁₈ClN₂O
N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47) 1,4-dihydroquinoline Adamantyl-carboxamide at C3, thioxo at C4, pentyl at N1 C₃₃H₄₃N₃OS
2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]ethanol Oxalate () Aromatic quinoline Chloro at C7, amino-pentyl-ethanol side chain, oxalate salt C₁₈H₂₄ClN₃O₅

Key Observations :

  • Saturation: this compound’s fully saturated core enhances rigidity and may improve metabolic stability compared to aromatic or partially hydrogenated quinolines (e.g., 4k or 47) .
  • Functional Groups: The acetate ester in this compound contrasts with the carboxamide (47), amino-chlorophenyl (4k), and oxalate salt () moieties in analogs. Esters typically exhibit higher hydrolytic lability than amides or salts, impacting bioavailability .

Comparison :

  • This compound’s synthesis likely prioritizes catalytic hydrogenation, whereas analogs like 4k and 47 rely on transition-metal-catalyzed cross-coupling and amidation, respectively. These differences reflect the complexity of introducing diverse functional groups .

Physicochemical Properties

Compound Melting Point (°C) Solubility (Predicted) Stability Notes
This compound Moderate in polar solvents Ester hydrolysis susceptibility
4k 223–225 Low (non-polar solvents) Stable under inert conditions
47 Low (lipophilic) Thioxo group may oxidize

Insights :

  • The acetate ester in this compound may enhance water solubility compared to lipophilic analogs like 45. However, its hydrolytic instability could necessitate formulation adjustments for drug delivery .

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